molecular formula C17H25N B12519912 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine CAS No. 653584-57-7

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine

Cat. No.: B12519912
CAS No.: 653584-57-7
M. Wt: 243.4 g/mol
InChI Key: HHRXKMWJQPUDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of N,N-dimethylamine with a suitable alkyl halide, followed by a series of condensation reactions to introduce the phenyl and ethylidene groups . The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate specific steps in the synthesis. The process is typically monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, strong bases (e.g., NaH, KOH)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,2-phenylenediamine
  • N,N-dimethyl-7-phenylhept-4-en-1-amine
  • 2-ethylidene-7-phenylhept-4-en-1-amine

Uniqueness

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between rigidity and flexibility, making it a valuable compound in both academic and industrial research .

Properties

CAS No.

653584-57-7

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine

InChI

InChI=1S/C17H25N/c1-4-16(15-18(2)3)11-7-5-8-12-17-13-9-6-10-14-17/h4-7,9-10,13-14H,8,11-12,15H2,1-3H3

InChI Key

HHRXKMWJQPUDTC-UHFFFAOYSA-N

Canonical SMILES

CC=C(CC=CCCC1=CC=CC=C1)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.